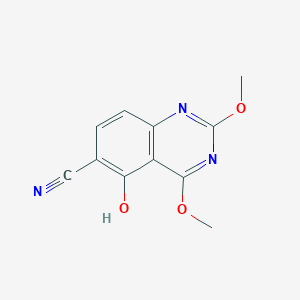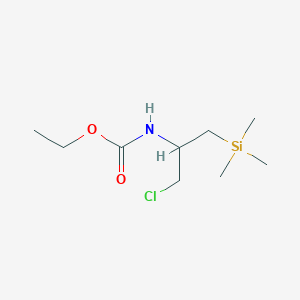
5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile can be achieved through the annulation of the benzene ring to 5-acetyl-6-methylpyrimidin-2-one (thione) derivatives . The process involves the condensation of the latter at the methyl group with dimethylformamide dimethyl acetal in boiling PhH, leading to the formation of 5-acetyl-6-[2-(dimethylamino)vinyl]pyrimidin-2-ones (thiones). When boiled with MeONa in MeOH, these compounds cyclize to form 5-hydroxyquinazolin-2-ones (thiones) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, quinazoline derivatives are known to interact with enzymes and receptors involved in cell proliferation, inflammation, and bacterial growth . These interactions can lead to the inhibition of enzyme activity or receptor signaling, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile include other quinazoline derivatives such as:
- 5-Hydroxyquinazolin-2-one
- 5-Acetyl-6-methyl-4-(trifluoromethyl)quinazoline
Uniqueness
What sets this compound apart from other quinazoline derivatives is its unique combination of functional groups, which can impart distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H9N3O3 |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
5-hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile |
InChI |
InChI=1S/C11H9N3O3/c1-16-10-8-7(13-11(14-10)17-2)4-3-6(5-12)9(8)15/h3-4,15H,1-2H3 |
Clave InChI |
VOHSJOKVYDDVNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC2=C1C(=C(C=C2)C#N)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)





![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)







